1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride

Description

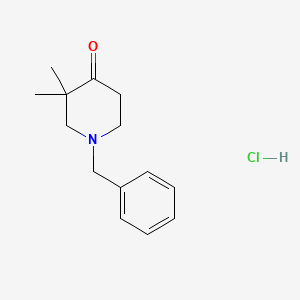

1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride (CAS 173186-91-9) is a nitrogen-containing heterocyclic compound with a piperidinone backbone substituted with benzyl and dimethyl groups. Its molecular formula is C₁₄H₁₉NO·HCl, and it is primarily used in pharmaceutical research as a synthetic intermediate. The compound is a solid at room temperature, with a melting point range of 30–50°C, and is classified for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . Limited toxicological data are available, emphasizing the need for cautious handling under laboratory conditions .

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-one;hydrochloride |

InChI |

InChI=1S/C14H19NO.ClH/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H |

InChI Key |

ZVAZDKRASVXLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCC1=O)CC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Related Compounds

1-Benzyl-3-piperidone Hydrochloride : This compound is synthesized by first halogenating a pyridone derivative with benzyl halide, followed by reduction with sodium borohydride, and then oxidation to form the ketone group.

1-Benzyl-3-methyl-4-piperidone : This involves reactions in dichloromethane, often using bromoacetyl derivatives and subsequent transformations.

1-Benzyl-4-piperidone : Synthesized via 1,4-addition, Dieckmann condensation, and hydrolysis using benzylamine and methyl acrylate.

Hypothetical Synthesis of this compound

Based on related compounds, a hypothetical synthesis might involve:

- Step 1 : Alkylation of a piperidine derivative with benzyl halide.

- Step 2 : Introduction of methyl groups to the piperidine ring, possibly through a Grignard reaction or alkylation.

- Step 3 : Formation of the ketone group at the 4-position, potentially through oxidation of an alcohol intermediate.

- Step 4 : Conversion to the hydrochloride salt by adding hydrochloric acid.

Reaction Conditions and Yield

For related compounds, reaction conditions vary widely:

| Compound | Reaction Conditions | Yield |

|---|---|---|

| 1-Benzyl-3-methyl-4-piperidone | Dichloromethane, various reagents | 71% |

| 1-Benzyl-4-piperidone | DMF, benzyl bromide, 65°C | 89.28% |

Given the hypothetical nature of the synthesis for this compound, specific conditions and yields would depend on experimental optimization.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 1-Benzyl-3,3-dimethylpiperidin-4-one.

Reduction: 1-Benzyl-3,3-dimethylpiperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-benzyl-3,3-dimethylpiperidin-4-one hydrochloride with structurally related piperidine derivatives:

Key Observations:

- Substituent Effects : The position and type of substituents influence physicochemical properties. For example, the hydrochloride salt forms (e.g., 3939-01-3) exhibit higher molecular weights and improved solubility compared to free bases .

- Melting Points : The target compound’s lower melting point (30–50°C) vs. the ethyl carboxylate derivative (~170°C) reflects differences in crystallinity and ionic character .

- Toxicity : All compounds share acute toxicity risks, but comprehensive data are lacking, highlighting a common research gap .

Biological Activity

1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with a benzyl group and two methyl groups at the 3-position. Its potential therapeutic applications span various fields, including oncology and neurology.

The molecular formula of this compound is , with a molecular weight of approximately 239.74 g/mol. The compound is typically synthesized through various organic reactions, including reductive amination and cyclization processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

- Receptor Modulation : The compound interacts with muscarinic receptors, influencing cellular signaling pathways that govern proliferation and apoptosis in cancer cells .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have revealed that it induces apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity Data

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit cholinesterases suggests a potential role in enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a preclinical study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition .

- Cancer Treatment : A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors showed promising results, with several participants experiencing partial responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the benzyl substituent significantly influence biological activity. For example:

- Methyl Substituents : The presence of two methyl groups at the 3-position enhances lipophilicity and receptor binding affinity.

- Benzyl Group : This moiety is crucial for interaction with the active sites of target proteins.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-3,3-dimethylpiperidin-4-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for aerosol prevention .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or degradation .

- Data Table :

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Use impermeable gloves |

| Inhalation Risk | Local exhaust ventilation |

| Reactivity | Avoid strong oxidizers |

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity ≥98% is typical for research-grade material .

- NMR : Confirm structure via H and C NMR. Key peaks: benzyl protons (δ 7.2–7.4 ppm), piperidinone carbonyl (δ 208–210 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H] ion (calc. for CHClNO: 261.12) .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. Focus on cyclization steps involving benzyl chloride and dimethylpiperidone precursors .

- Parameter Optimization : Apply machine learning to predict ideal solvent (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., KCO) .

- Case Study : A 2024 ICReDD initiative reduced reaction optimization time by 40% using quantum chemistry-guided workflows .

Q. How to resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Data Reconciliation :

Comparative Assays : Conduct parallel toxicity tests (e.g., Ames test for mutagenicity, LD in rodents) under standardized OECD guidelines .

Batch Analysis : Compare impurity profiles (e.g., residual solvents, byproducts) across synthetic batches using GC-MS .

- Literature Review : Cross-reference studies with structurally analogous piperidinones (e.g., 3-methyl-4-piperidone hydrochloride) to identify common toxicity mechanisms .

Q. What advanced characterization techniques elucidate the solid-state behavior of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. Hydrochloride salts often form monoclinic crystals with Cl counterions .

- Thermogravimetric Analysis (TGA) : Determine thermal stability. Decomposition typically initiates at ~170°C (dec.) .

- Data Table :

| Property | Value |

|---|---|

| Melting Point | 170–176°C (dec.) |

| Density | 1.154 g/cm³ |

| Solubility | >50 mg/mL in DMSO |

Methodological Guidance for Data Contradictions

- Root Cause Analysis : Trace discrepancies to synthetic route variations (e.g., Boc-protected intermediates vs. direct alkylation) .

- Collaborative Validation : Share datasets via platforms like Zenodo for independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.